cis-2,6-Dimethylpiperidin-4-one hydrochloride

Descripción general

Descripción

cis-2,6-Dimethylpiperidin-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO. It is a white crystalline solid that is highly soluble in water, alcohol, and ether. This compound is commonly used as a reagent in organic synthesis, particularly in the modification and synthesis of macromolecular compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of cis-2,6-Dimethylpiperidin-4-one hydrochloride typically begins with 2,6-Dimethylpiperidin-4-one.

Reaction with Hydrochloric Acid: The 2,6-Dimethylpiperidin-4-one is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants.

Purification: The product is then purified through crystallization or other suitable methods to obtain the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-2,6-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced to form different reduced products.

Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

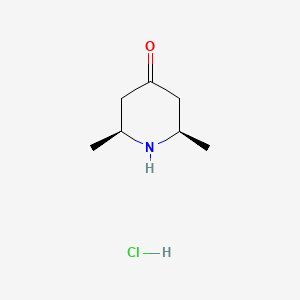

The compound's structure features:

- A six-membered piperidine ring

- Methyl groups at the 2nd and 6th positions

- A ketone group at the 4th position

These structural elements contribute to its reactivity and biological activity.

Organic Synthesis

Cis-2,6-Dimethylpiperidin-4-one hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Piperidine Derivatives: It is utilized in the asymmetric synthesis of various piperidine alkaloids, which are important in medicinal chemistry. For example, it has been employed to synthesize natural products such as isosolenopsins and deoxocassine through a stereoselective process involving chiral aziridines.

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications due to its interaction with biological targets:

- Binding Affinity Studies: Research has focused on its binding affinity to various receptors, indicating potential roles in drug development.

- Pharmaceutical Development: It is used in the development of new drugs aimed at treating various conditions due to its unique biological activities.

Catalysis and Reaction Mechanisms

This compound is also applied as a catalyst in several chemical reactions:

- Catalytic Reactions: It facilitates elimination reactions and is used in the preparation of aliphatic amines and other derivatives .

- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it a valuable intermediate for synthesizing complex molecules.

Materials Science

In materials science, derivatives of this compound have been explored for their nonlinear optical properties:

- Optical Applications: Similar compounds have shown promise in the field of nonlinear optics, with studies indicating enhanced second harmonic generation efficiency compared to traditional materials.

Synthesis of Piperidine Alkaloids

A notable case study involves the synthesis of cis-2,6-disubstituted piperidine alkaloids from this compound. Researchers employed a divergent synthetic strategy that utilized chiral aziridines to achieve high stereoselectivity. The resulting products demonstrated significant biological activity, underscoring the compound's utility in pharmaceutical applications.

Nonlinear Optical Studies

Another case study focused on the crystal growth of related compounds for nonlinear optical applications. The use of slow evaporation techniques allowed researchers to analyze the optical properties of these crystals. The findings indicated that certain derivatives exhibited superior second harmonic generation capabilities compared to conventional materials like potassium dihydrogen phosphate (KDP).

Mecanismo De Acción

Mechanism:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, leading to the desired chemical or biological outcome.

Comparación Con Compuestos Similares

2,6-Dimethylpiperidine: A similar compound with a different functional group.

4-Piperidone: Another related compound with a different substitution pattern.

Uniqueness:

Structural Features: cis-2,6-Dimethylpiperidin-4-one hydrochloride has unique structural features that make it distinct from other similar compounds.

Reactivity: Its reactivity and the types of reactions it undergoes are different from those of similar compounds.

Actividad Biológica

Cis-2,6-Dimethylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula for this compound is . The compound features a piperidine ring with two methyl substitutions at the 2 and 6 positions and a ketone functional group at the 4 position. Its structural characteristics contribute to its biological activity.

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer activity . For instance:

- Mechanism of Action : The compound has shown potential in inhibiting key pathways involved in cancer cell proliferation and survival. It interacts with proteins associated with tumor growth and metastasis, particularly through modulation of the NF-κB signaling pathway .

- Case Study : In vitro studies demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines, outperforming standard chemotherapeutics like bleomycin in certain models .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's.

- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathophysiology of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function .

- Antioxidant Activity : Additionally, it exhibits antioxidant properties that may protect neuronal cells from oxidative stress, further supporting its neuroprotective role .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. SAR studies have revealed:

- Substituent Effects : Variations in substituents on the piperidine ring significantly affect potency and selectivity against various biological targets. For example, modifications at the 3 and 5 positions can enhance anticancer efficacy while maintaining low cytotoxicity .

- Stereochemistry : Both cis and trans isomers of dimethylpiperidine derivatives were evaluated, with specific configurations demonstrating superior biological activity due to their ability to better fit into target binding sites .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption and Distribution : Studies indicate favorable absorption characteristics with significant liver distribution, which is essential for targeting hepatic diseases like hepatitis C .

- Metabolism : The compound's stability in metabolic assays suggests it may have a prolonged half-life in vivo, reducing the frequency of dosing required for therapeutic efficacy .

Tables Summarizing Key Findings

| Property | Finding |

|---|---|

| Molecular Formula | C7H14ClNO |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Cholinesterase Inhibition | Effective against AChE and BuChE |

| Antioxidant Activity | Protects neuronal cells from oxidative stress |

| Pharmacokinetics | High liver distribution; stable metabolism |

Propiedades

IUPAC Name |

(2R,6S)-2,6-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNMAFCFQYPWAU-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.